molecular formula C11H20OS B8762435 EINECS 285-906-6 CAS No. 85165-49-7

EINECS 285-906-6

Cat. No.: B8762435
CAS No.: 85165-49-7
M. Wt: 200.34 g/mol
InChI Key: HJFSNLWDUINFTB-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide dimethyl acetal , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylformamide dimethyl acetal is typically synthesized through the reaction of N,N-Dimethylformamide with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of N,N-Dimethylformamide dimethyl acetal involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form and .

    Substitution Reactions: It can react with nucleophiles to replace one of the methoxy groups with another functional group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Hydrolysis: Water and an acid or base catalyst.

    Substitution Reactions: Nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired product.

Major Products Formed:

    Hydrolysis: N,N-Dimethylformamide and methanol.

    Substitution Reactions: Various substituted N,N-Dimethylformamide derivatives.

    Oxidation and Reduction: Different oxidized or reduced forms of the compound.

Scientific Research Applications

N,N-Dimethylformamide dimethyl acetal has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the N,N-Dimethylformamide group into molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethylformamide dimethyl acetal exerts its effects involves its ability to act as a source of the N,N-Dimethylformamide group. This group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    N,N-Dimethylformamide: A related compound with similar reactivity but different physical properties.

    N,N-Dimethylacetamide: Another similar compound used in organic synthesis.

    Dimethyl Sulfoxide: Shares some solvent properties but has different chemical reactivity.

Uniqueness: N,N-Dimethylformamide dimethyl acetal is unique due to its ability to act as a versatile reagent in organic synthesis, providing a convenient source of the N,N-Dimethylformamide group. Its specific reactivity and properties make it valuable in various scientific and industrial applications.

Properties

CAS No.

85165-49-7

Molecular Formula

C11H20OS

Molecular Weight

200.34 g/mol

IUPAC Name

5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3

InChI Key

HJFSNLWDUINFTB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.2 g of pulegone are treated with 0.5 ml of triethylamine and cooled to ca 0° by means of an ice-common salt mixture. With stirring, methyl mercaptan in excess is condensed into the mixture and, after condensation of 200% of the calculated amount, the mixture is transferred into an autoclave. After standing overnight at room temperature, the reaction mixture is heated to 50° and, after cooling of the autoclave, the reaction product immediately distilled in vacuum. 9.8 g of 8-methylthio-p-menthan-3-one are obtained as a clear liquid with pleasant odour reminiscent of peppermint, geranium and caraway, boiling point 72°-73°/0.15 mm Hg, nD20 1.4982. The yield amounts to 73% of the theory based on reacted pulegone. The two stereoisomeric compounds 8-methylthio-cis-p-menthan-3-one and 8-methylio-trans-p-menthan-3-one obtained can be separated gas-chromatographically.
Quantity
15.2 g
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reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
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ice
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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